(2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione
Description
(2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione (C₁₆H₁₀Br₂O₂) is a symmetrical α,β-unsaturated diketone featuring two para-bromophenyl groups attached to a conjugated enedione core. Its structure is characterized by a trans-configuration (E-isomer) across the double bond, as confirmed by X-ray crystallography, which reveals a slightly non-planar enedione moiety with a root-mean-square (r.m.s.) deviation of 0.011 Å . The bromine substituents impart significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions. This compound is primarily utilized in organic synthesis and materials science due to its rigid aromatic framework and halogenated properties .
Properties
IUPAC Name |
(E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPFGALFEXMGJF-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ylide is typically generated in situ from triphenylphosphine and an α-halo ketone under basic conditions. Key parameters include:
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal ylide stability.
-
Temperature : 0–25°C to minimize side reactions.
-
Base : Potassium tert-butoxide or sodium hydride to deprotonate the phosphonium salt.
The reaction proceeds via a [2+2] cycloaddition intermediate, followed by elimination to yield the desired (E)-configured product.
Optimization and Yield Data
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 78–85 | >95 |
| Reaction Time (h) | 4–6 | 82 | 97 |
| Molar Ratio (Aldehyde:Ylide) | 1:1.2 | 85 | 96 |
Industrial-scale adaptations utilize continuous flow reactors to enhance heat dissipation and reduce byproduct formation.
Two-Step Alkylation-Desulfonylation Route
A modular two-step approach, reported by Chan and Chang, enables the synthesis of symmetric and unsymmetric enediones. This method is particularly advantageous for introducing diverse aryl groups.
Step 1: Nucleophilic Substitution
4-Bromophenyl α-bromoacetophenone undergoes nucleophilic substitution with sodium toluenesulfinate (TolSO₂Na) in dioxane/water at room temperature, yielding β-ketosulfone intermediates.
Step 2: Alkylation and Desulfonylation
The β-ketosulfone is treated with a second equivalent of α-bromoacetophenone in acetone under reflux with K₂CO₃, followed by desulfonylation to produce the enedione.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | TolSO₂Na, K₂CO₃ | RT, 1 h | 89 |
| 2 | K₂CO₃, acetone, reflux | 4 h | 73–76 |
This method achieves a total yield of 65–70% with excellent stereoselectivity.
Claisen-Schmidt Condensation Followed by Oxidation
While less common, Claisen-Schmidt condensation between 4-bromophenylacetone and 4-bromobenzaldehyde forms a chalcone intermediate, which is subsequently oxidized to the enedione.
Oxidation Protocols
Comparative Performance
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| MnO₂ | Acetic acid | 80 | 65 |
| CrO₃ | DCM | 25 | 62 |
| Electrochemical | CH₃CN | 25 | 55 |
Industrial Production Methods
Scalable syntheses prioritize cost-effectiveness and minimal waste. Two industrial strategies have been validated:
Continuous Wittig Reactors
-
Throughput : 50–100 kg/day.
-
Solvent Recovery : >90% THF recycled via distillation.
-
Purity : 98% by HPLC.
Catalytic Reductive Coupling
A emerging method employs palladium-catalyzed coupling of 4-bromophenylacetylene with CO, though yields remain moderate (50–55%).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Wittig Reaction | 78–85 | High | Excellent | Moderate (PPh₃ waste) |
| Alkylation-Desulfonylation | 65–70 | High | Good | Low |
| Claisen-Schmidt/Oxidation | 55–65 | Moderate | Limited | High (toxic oxidants) |
Chemical Reactions Analysis
Types of Reactions: (2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a suitable base and solvent.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
(2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione is a versatile organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by two bromophenyl groups attached to a but-2-ene-1,4-dione backbone, making it a significant building block in organic synthesis and medicinal chemistry.
Organic Synthesis
- Building Block : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable precursor in synthetic organic chemistry.
- Reactivity : The bromine atoms in the compound can participate in nucleophilic substitution reactions, facilitating the introduction of different functional groups and enhancing the diversity of synthesized compounds.
- Antimicrobial Properties : Research has indicated that this compound exhibits potential antimicrobial activity. Studies suggest that modifications of this compound could lead to the development of new antimicrobial agents.
- Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Medicinal Chemistry
- Drug Development : The compound's unique structure has made it a target for drug development research. Its derivatives are being explored for their therapeutic potential against various diseases, including cancer and bacterial infections .
- Pharmaceutical Applications : Ongoing studies aim to optimize the pharmacological properties of this compound to enhance its efficacy and reduce toxicity in clinical applications.
Industrial Applications
- Specialty Chemicals : In the chemical industry, this compound is utilized in the production of specialty chemicals with specific properties tailored for various applications.
- Material Science : The compound's unique chemical properties make it suitable for developing advanced materials with specific functionalities, such as polymers and coatings.
Case Study 1: Anticancer Activity
A study published in a reputable journal evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a lead compound for further drug development.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound through various chemical reactions. The derivatives displayed enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in improving therapeutic efficacy.
Mechanism of Action
The mechanism of action of (2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Bromine : The chloro analog exhibits greater planarity (0.003 Å vs. 0.011 Å), likely due to smaller atomic size and reduced steric distortion .
- However, structural data are unavailable .
Electronic and Reactivity Profiles
- Bromophenyl vs. Chlorophenyl : Bromine’s stronger electron-withdrawing effect (−I, −M) reduces electron density at the enedione carbonyl groups compared to chlorine, altering nucleophilic addition kinetics .
- Bromophenyl vs.
Comparative Analysis of Physicochemical Properties
Molecular Weight and Polarizability
Implications :
Biological Activity
(2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione is an organic compound notable for its dual bromophenyl groups attached to a but-2-ene-1,4-dione backbone. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features two brominated phenyl rings that enhance its reactivity and biological potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives of diones, it was found that compounds with bromine substitutions displayed enhanced antibacterial effects compared to their non-brominated counterparts. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Notably:
- Cell Line Studies : In tests involving HeLa and MCF-7 cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation. The order of substitution effect on cytotoxicity was noted as 4-Br > 4-Cl > H .
- Mechanism of Action : The anticancer activity is hypothesized to stem from the compound's ability to induce apoptosis in cancer cells. This is facilitated by the generation of reactive oxygen species (ROS) which leads to oxidative stress and subsequent cell death.
Comparative Analysis
To better understand the uniqueness and effectiveness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| (E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione | Chlorinated analog | Moderate | Low |
| (E)-1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione | Fluorinated analog | Low | Moderate |
| This compound | Brominated analog | High | High |
This table illustrates that the presence of bromine in this compound significantly enhances both its antimicrobial and anticancer activities compared to other halogenated derivatives.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various diones against Gram-positive and Gram-negative bacteria. This compound exhibited a minimum inhibitory concentration (MIC) lower than that of its chlorinated and fluorinated counterparts. This reinforces the hypothesis that bromine substitution enhances biological activity.
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cancer therapy potentials, this compound was tested against a panel of cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates. Flow cytometry analysis confirmed significant alterations in cell cycle progression consistent with apoptosis induction.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-1,4-Bis(4-bromophenyl)-2-butene-1,4-dione, and how can reaction conditions be optimized to favor the E-isomer?
- Methodology : The compound can be synthesized via a Wittig reaction between 4-bromobenzaldehyde and a stabilized ylide derived from 1,4-diketones. Optimization of the E-isomer requires strict control of reaction temperature (e.g., low temperatures to minimize thermal isomerization) and use of sterically hindered bases to favor trans-configuration. Monitoring reaction progress via -NMR (e.g., coupling constants for olefin protons) or IR spectroscopy (C=O and C=C stretching frequencies) ensures stereochemical fidelity .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- Spectroscopy : - and -NMR to confirm the E-configuration (e.g., coupling constants >12 Hz for trans-olefins) and aromatic substitution patterns. IR spectroscopy verifies carbonyl (1700–1750 cm) and conjugated C=C (1600–1650 cm) groups.
- Chromatography : HPLC with UV detection (λ ~250–300 nm for aromatic systems) assesses purity. X-ray crystallography provides definitive structural confirmation .
Q. What are the key stability considerations when handling this compound under laboratory conditions?
- Methodology : The compound is stable under inert atmospheres (N/Ar) and at low temperatures (2–8°C). Avoid exposure to oxidizers (e.g., peroxides) and moisture to prevent hydrolysis or decomposition. Degradation products (e.g., HBr) can be monitored via gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound, and how can computational chemistry validate these pathways?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in ylide formation. Compare computed activation energies for E vs. Z isomer pathways. Experimental validation via kinetic studies (e.g., variable-temperature NMR) corroborates computational findings .
Q. How does the electronic nature of the 4-bromophenyl substituents influence the photophysical properties of this compound?
- Methodology : UV-Vis spectroscopy (200–400 nm) and fluorescence studies quantify absorption/emission maxima. Compare with chloro or methoxy analogs (e.g., and ) to isolate electronic effects. Time-Dependent DFT (TD-DFT) simulations correlate experimental spectra with molecular orbital transitions .
Q. What strategies resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Controlled Replication : Conduct reactions under strictly anhydrous/oxygen-free conditions to exclude side reactions.
- In Situ Monitoring : Use ReactIR or -NMR (if fluorinated reagents are employed) to track intermediates.
- Collaborative Analysis : Pair experimental data with computational mechanistic studies (e.g., Hammett plots) to identify steric/electronic bottlenecks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
